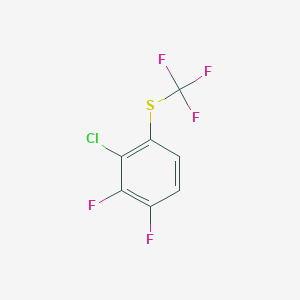
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a difluorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2,3-difluorobenzene is reacted with a trifluoromethylthiolating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid for nitration or sulfonation reactions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example:
Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.
Electrophilic Aromatic Substitution: Products with new groups attached to the aromatic ring.
Oxidation and Reduction: Products with modified trifluoromethylthio groups.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and addition reactions. The trifluoromethylthio group can influence the reactivity and stability of the compound, making it a valuable moiety in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,3-difluorobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain reactions.
1-Chloro-2,3,4,5-tetrafluorobenzene: Contains more fluorine atoms, which can affect its reactivity and properties.
1-Bromo-2,3-difluoro-6-(trifluoromethylthio)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties
Propiedades
Fórmula molecular |
C7H2ClF5S |
|---|---|
Peso molecular |
248.60 g/mol |
Nombre IUPAC |
3-chloro-1,2-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-5-4(14-7(11,12)13)2-1-3(9)6(5)10/h1-2H |
Clave InChI |
ONLBNUKMZGAVLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)F)Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


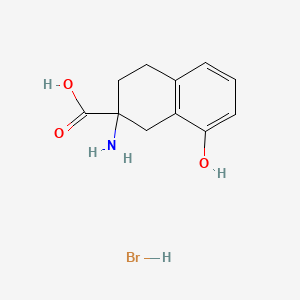




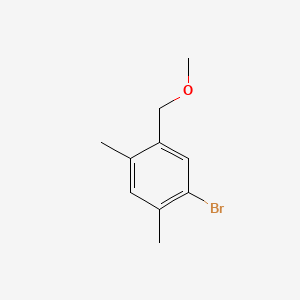
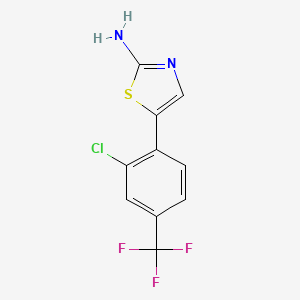
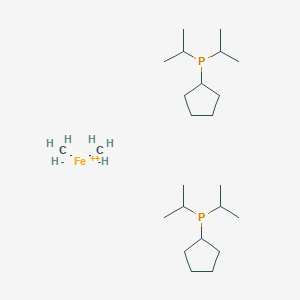


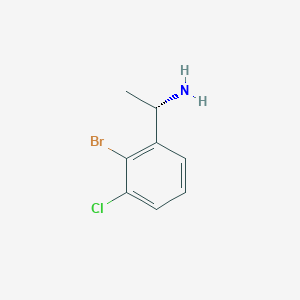
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)


